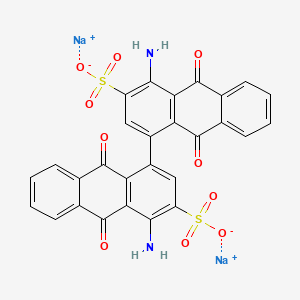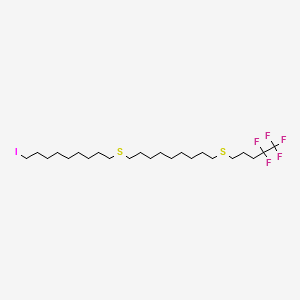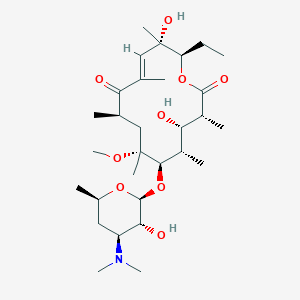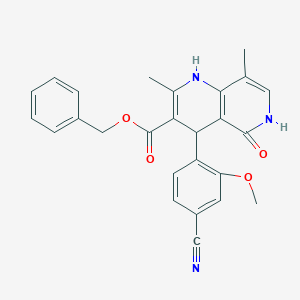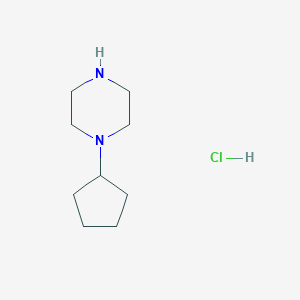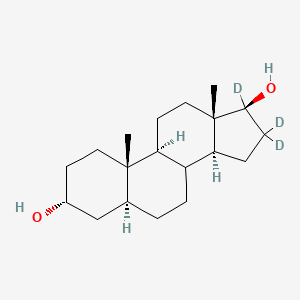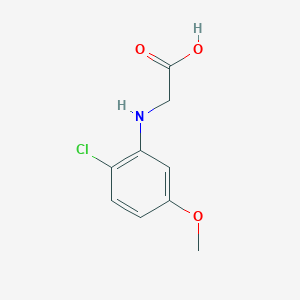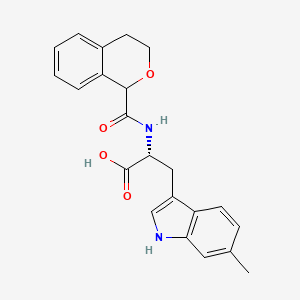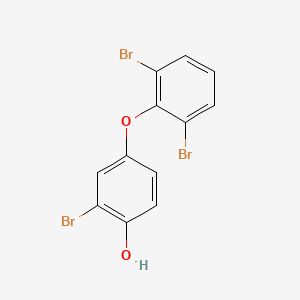![molecular formula C42H62O15 B13848773 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: is a complex organic compound with the molecular formula C30H36O11 . This compound is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a dioxolane ring fused to a pyran ring, which is further connected to a cardenolide moiety. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. typically involves multi-step organic reactions. One common method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines .
Medicine: In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound finds applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent materials .
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel antagonist, blocking the influx of calcium ions into cells and thereby exerting its biological effects . This mechanism is particularly relevant in its potential use as an anti-asthmatic agent, where it helps relax smooth muscle airways .
Comparison with Similar Compounds
4H-Pyran Derivatives: These compounds share the pyran core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,6-Dihydropyridine Derivatives: These compounds are known for their vasorelaxant and antioxidant activities.
Pyrano[2,3-c]pyrazole Derivatives: These compounds have a fused pyran skeleton and are studied for their anticancer and antimicrobial activities.
Uniqueness: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. stands out due to its unique dioxolane-pyran-cardenolide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C42H62O15 |
|---|---|
Molecular Weight |
806.9 g/mol |
IUPAC Name |
(3aR,4R,6S,7aS)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C42H62O15/c1-19-36(55-34-16-29(44)37(20(2)51-34)56-35-17-30-38(21(3)52-35)57-39(47)54-30)28(43)15-33(50-19)53-24-8-10-40(4)23(13-24)6-7-26-27(40)14-31(45)41(5)25(9-11-42(26,41)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,43-45,48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,40+,41+,42+/m1/s1 |
InChI Key |
ZGPSDIGOVMRTRP-IYQXMENNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
Canonical SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
